benzyl N-(oxan-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(oxan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-12-7-4-8-16-10-12)17-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNIMANJKWUCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
safety data sheet (SDS) for Benzyl N-(oxan-3-yl)carbamate handling
Technical Stewardship Guide: Benzyl N-(oxan-3-yl)carbamate
Part 1: Executive Summary & Chemical Identity
Strategic Context: Benzyl N-(oxan-3-yl)carbamate (also known as Cbz-3-aminotetrahydropyran) is a critical intermediate in the synthesis of peptidomimetics and small-molecule inhibitors.[1] It features a tetrahydropyran (oxane) ring—a common bioisostere for morpholine or cyclohexane—protected by a benzyloxycarbonyl (Cbz) group.
While specific toxicological data for this exact isomer is limited in public registries, this guide utilizes Structure-Activity Relationship (SAR) analysis based on the constituent moieties: the Benzyl carbamate functionality (known irritant/sensitizer) and the Tetrahydropyran ring (solvent-like properties, potential peroxide former).[2][1]
Chemical Identification Table
| Property | Specification |
| Chemical Name | Benzyl N-(oxan-3-yl)carbamate |
| IUPAC Name | Benzyl (tetrahydro-2H-pyran-3-yl)carbamate |
| Synonyms | Cbz-3-aminotetrahydropyran; Carbamic acid, (tetrahydro-2H-pyran-3-yl)-, phenylmethyl ester |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical State | White to off-white solid (Predicted MP: 85–95 °C based on analogs) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water.[1][3][4] |
| Analogous CAS | 621-84-1 (Benzyl carbamate); 38041-19-9 (4-Aminotetrahydropyran) |
Part 2: Hazard Identification (GHS Classification)
Authoritative Assessment: Based on the functional group analysis of the carbamate linker and the alkyl-ether ring, the following GHS classifications are inferred. This conservative assessment prioritizes researcher safety.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. | Lipophilic carbamate moiety penetrates stratum corneum; potential for defatting. |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. | Mechanical abrasion (solid) + chemical irritation of mucous membranes. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. | Inhalation of dust/fines triggers mucosal inflammation. |
| Sensitization (Skin) | Cat.[1] 1B (Precautionary) | H317: May cause an allergic skin reaction. | Carbamates are structural alerts for protein haptenization (sensitization). |
Part 3: Self-Validating Handling Protocol
The "Three-Gate" Safety System This protocol is designed to be self-validating .[2][1] You cannot proceed to the next step until the "Gate Condition" is actively verified.[2]
Gate 1: Engineering Control Verification
-
Requirement: Handle exclusively in a certified Chemical Fume Hood.[2]
-
Validation Step: Verify hood face velocity is 0.4–0.6 m/s (80–120 fpm) using the built-in monitor or a handheld anemometer.[2][1]
-
Stop Condition: If the sash alarm sounds or the flow indicator is in the "Red Zone," STOP .[2] Do not open the chemical container.
Gate 2: PPE Integrity Check[1][2]
-
Requirement: Nitrile gloves (minimum 0.11 mm thickness). For operations >15 mins or involving solvents (DCM/DMF), use Double Gloving .[2]
-
Validation Step: "Balloon Test" – Inflate the gloves with air and seal the cuff to check for micro-perforations before donning.[2]
-
Stop Condition: If a glove deflates, discard and select a new pair.
Gate 3: Process Containment
-
Requirement: Weighing must be done in a closed balance enclosure or using the "sub-sampling" method inside the hood.
-
Validation Step: Ensure the balance is stable and no draft is disturbing the powder.[2]
-
Stop Condition: If visible dust is generated during transfer, pause and switch to a static-dissipative weighing funnel or anti-static gun.
Visual Workflow: Safe Handling Logic
Figure 1: The "Three-Gate" Self-Validating Handling Protocol ensures engineering and PPE controls are functional before exposure occurs.
Part 4: Storage & Stability (Causality-Driven)
1. Hydrolytic Stability:
-
Mechanism: The carbamate linkage (-NH-CO-O-) is generally stable to neutral aqueous conditions but susceptible to hydrolysis under strongly acidic or basic conditions, or at elevated temperatures.[2][1]
-
Protocol: Store in a tightly sealed container to prevent moisture ingress, which could facilitate slow hydrolysis over months, releasing benzyl alcohol and the free amine (3-aminotetrahydropyran ).[2]
2. Oxidation Potential (The Ether Ring):
-
Mechanism: The tetrahydropyran ring contains an ether oxygen alpha to a secondary carbon.[2] While less prone to peroxide formation than tetrahydrofuran (THF), autoxidation is chemically possible upon prolonged exposure to air and light.[2]
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C . Protect from light.
3. Shelf Life:
-
Standard: 24 months if stored at 2–8 °C under inert gas.[2]
-
Re-test: Check 1H-NMR for the appearance of benzyl alcohol peaks (approx. 4.6 ppm, singlet) or aldehyde protons (9-10 ppm) indicating oxidation.[1]
Part 5: Emergency Response & Decomposition
Decomposition Pathways: In a fire or thermal decomposition event, the molecule breaks down into toxic constituents.[2] Understanding this pathway dictates the emergency response.
-
Thermal Decomposition Products:
Visual Workflow: Decomposition Chemistry
Figure 2: Primary decomposition pathway under thermal or acidic stress.[1]
Emergency Procedures:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Mechanism: Dilution of the irritant and removal of solid particulates.[2]
-
Skin Contact: Wash with soap and water.[2] Do not use solvents (ethanol/acetone) as they may enhance skin absorption of the carbamate.[2]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl carbamate (CAS 621-84-1).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Carbamate esters hazard classification.[2] Retrieved from [Link][1]
-
Organic Chemistry Portal. Protecting Groups: Carbamates (Cbz). Retrieved from [Link][1]
Sources
Methodological & Application
Application Note: Preparation of Benzyl N-(oxan-3-yl)carbamate
Abstract & Scope
This application note details the synthesis of Benzyl N-(oxan-3-yl)carbamate , a critical intermediate in the development of pharmacological agents targeting metabolic disorders (e.g., DPP-4 inhibitors) and neurological pathways. The protocol focuses on the installation of the Benzyloxycarbonyl (Cbz) protecting group onto tetrahydro-2H-pyran-3-amine .[1]
While Cbz protection is a standard transformation, the specific solubility profile of the oxane (tetrahydropyran) ring and the potential for side reactions (dimerization, hydrolysis) require precise control of pH and solvent composition. This guide compares two methodologies: the robust Schotten-Baumann conditions (biphasic aqueous/organic) and the Organic Base method (anhydrous), recommending the former for scalability and purity.
Reaction Overview & Mechanism
The reaction involves the nucleophilic attack of the primary amine (oxan-3-amine) onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is driven to completion by the neutralization of the generated hydrochloric acid (HCl) byproduct.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the Cbz-protection of oxan-3-amine. The base acts as a proton scavenger to drive the equilibrium forward.
Reagents & Materials
Critical Quality Attribute (CQA): The starting amine is often supplied as a hydrochloride salt. The stoichiometry of the base must account for neutralizing this salt before the nucleophilic attack can occur.
Table 1: Reagent Specifications
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade/Notes |
| Tetrahydro-2H-pyran-3-amine HCl | 137.61 | 1.0 | Substrate | >97%; Racemic or Chiral (R/S) |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 | Reagent | 95%; Store at 2-8°C; Lachrymator |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 - 3.0 | Base | Anhydrous; For Schotten-Baumann |
| Dioxane or THF | - | Solvent | Co-solvent | HPLC Grade; Stabilizer-free preferred |
| Water | 18.02 | Solvent | Solvent | Deionized |
Experimental Protocol: Schotten-Baumann Method (Recommended)
Rationale: This biphasic method is superior for polar amine salts. The water solubilizes the amine salt and inorganic base, while the organic solvent (Dioxane or THF) solubilizes the Cbz-Cl. The reaction is rapid and minimizes the formation of di-protected species.
Step-by-Step Procedure
-
Preparation of Aqueous Phase:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-2H-pyran-3-amine HCl (10 mmol, 1.38 g) in Water (15 mL).
-
Add Sodium Carbonate (25 mmol, 2.65 g) to the solution. Stir until fully dissolved. The solution will be basic (pH ~10-11).
-
Note: If the amine is a free base, reduce Na₂CO₃ to 1.5 equivalents.
-
-
Addition of Organic Solvent:
-
Add 1,4-Dioxane (15 mL) to the aqueous mixture. Ensure vigorous stirring to create a well-mixed emulsion.
-
Cool the mixture to 0°C using an ice bath. Cooling controls the exotherm and prevents hydrolysis of Cbz-Cl.
-
-
Reagent Addition:
-
Dilute Benzyl Chloroformate (11 mmol, 1.88 g, ~1.6 mL) in a small volume of Dioxane (5 mL).
-
Add the Cbz-Cl solution dropwise over 15–20 minutes.
-
Critical: Maintain temperature <5°C during addition.
-
-
Reaction Maintenance:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours . Monitor by TLC (30% EtOAc/Hexane) or LCMS.
-
Endpoint: Disappearance of the baseline amine spot and appearance of the less polar carbamate (Rf ~0.4-0.5).
-
-
Workup & Isolation (See Flowchart below):
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the Dioxane.
-
Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (50 mL).
-
Phase Separation: Transfer to a separatory funnel.[2] Separate phases.
-
Acid Wash: Wash the organic layer with 1N HCl (2 x 20 mL). This removes unreacted amine.
-
Base Wash: Wash the organic layer with Sat. NaHCO₃ (2 x 20 mL). This removes benzyl alcohol and acidic impurities.
-
Brine Wash: Wash with Saturated NaCl (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
-
Workup Logic Flowchart (Graphviz)
Figure 2: Purification workflow to isolate the target carbamate from starting materials and byproducts.
Alternative Protocol: Organic Base Method[3]
Context: Use this method if the substrate is strictly water-sensitive (unlikely for this specific ether) or if Dioxane is unavailable.
-
Dissolution: Dissolve Tetrahydro-2H-pyran-3-amine HCl (10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (30 mmol, 3.0 equiv). Stir until the salt dissolves.
-
Cooling: Cool to 0°C.
-
Acylation: Add Cbz-Cl (11 mmol) dropwise.
-
Quench: After 3 hours at RT, quench with water.
-
Workup: Wash with 1N HCl, then NaHCO₃, then Brine. Dry and concentrate.
Comparison: The organic method often yields a "cleaner" initial extraction but requires more expensive organic bases and strict anhydrous handling of Cbz-Cl to prevent degradation before reaction.
Analytical Validation
To confirm the identity of Benzyl N-(oxan-3-yl)carbamate , look for these diagnostic signals:
-
1H NMR (400 MHz, CDCl₃):
-
δ 7.30–7.40 (m, 5H): Aromatic protons (Benzyl group).
-
δ 5.10 (s, 2H): Benzylic -CH₂- protons.
-
δ 4.80 (br s, 1H): Carbamate -NH- proton.
-
δ 3.60–3.90 (m, ~3-4H): Protons alpha to Oxygen in the pyran ring (C2 and C6 positions).
-
δ 3.50 (m, 1H): Methine proton at C3 (chiral center) attached to Nitrogen.
-
δ 1.50–1.90 (m, 4H): Methylene protons of the pyran ring (C4 and C5).
-
-
LCMS:
-
Expected Mass: [M+H]+ = 236.1.
-
Often observes [M+Na]+ = 258.1 or dimer peaks depending on ionization.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Cbz-Cl | Ensure temperature is <5°C during addition. Increase Cbz-Cl to 1.5 equiv. |
| Starting Material Remains | pH too low (Acidic) | Check pH of aqueous phase. It must remain >9. Add more Na₂CO₃ or NaOH. |
| Oily/Gummy Product | Residual Benzyl Alcohol | Benzyl alcohol (byproduct) has a high boiling point. Remove via high-vacuum drying or column chromatography (Hex/EtOAc). |
| Racemization | High pH + High Temp | If using chiral amine, avoid strong bases (NaOH) at high temps. Na₂CO₃ at 0°C preserves chirality. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz protection stability and conditions).
- Cotarca, L.; Eckert, H.Phosgenations - A Handbook, Wiley-VCH, 2003.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12136, Benzyl carbamate (General Cbz chemistry). Available at: [Link]
-
Organic Syntheses , Coll. Vol. 3, p.167 (1955); Vol. 23, p.13 (1943). Benzyl Carbamate.[1][3][4][5][6][7] (Foundational protocol for reaction of benzyl chloroformate with amines). Available at: [Link]
-
Rovathin . Benzyl (tetrahydro-2H-pyran-3-yl)carbamate Product Page. (Confirmation of CAS 1864058-16-1).[8] Available at: [Link]
Sources
- 1. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis routes of Benzyl carbamate [benchchem.com]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benzyl (tetrahydro-2H-pyran-3-yl)carbamate,1864058-16-1 [rovathin.com]
Application Note: Cbz Protection of Oxan-3-amine (Tetrahydro-2H-pyran-3-amine)
Abstract & Introduction
This application note details the protocol for the
The Cbz group is selected for its orthogonality to acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc), making it indispensable for multi-step synthesis. This protocol utilizes Schotten-Baumann conditions (biphasic aqueous/organic system), which are preferred for their robustness, cost-efficiency, and ease of purification compared to anhydrous organic base methods.
Key Advantages of this Protocol:
-
Scalability: Suitable for milligram to multi-gram scales.
-
Safety: Biphasic conditions mitigate the violent exotherms often seen with anhydrous acylations.
-
Purity: Efficient removal of benzyl alcohol byproducts via workup, minimizing chromatographic requirements.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1] The primary amine of the oxan-3-amine attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl). The resulting tetrahedral intermediate collapses to expel chloride, generating the carbamate and HCl. The inorganic base acts as a proton scavenger to drive the equilibrium and prevent protonation of the unreacted amine.
Figure 1: Mechanistic pathway for the N-Cbz protection of oxan-3-amine under basic conditions.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Critical Specification |
| Oxan-3-amine HCl | 137.61 | 1.0 | Substrate | Often hygroscopic; store in desiccator. |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.2 | Reagent | Toxic/Lachrymator. Check purity; old bottles accumulate HCl. |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | Base | Extra equiv. required to neutralize amine-HCl salt. |
| THF (Tetrahydrofuran) | 72.11 | N/A | Solvent | Stabilized grade is acceptable. |
| Water (DI) | 18.02 | N/A | Solvent | Deionized. |
Step-by-Step Methodology
Pre-requisite: Ensure all glassware is clean. Cbz-Cl is a lachrymator; perform all additions in a well-ventilated fume hood.
-
Preparation of Aqueous Base:
-
In a round-bottom flask, dissolve
(2.5 equiv) in water ( ). -
Note: If using the free base of oxan-3-amine, reduce base to 1.5 equiv.
-
-
Substrate Dissolution:
-
Add oxan-3-amine HCl (1.0 equiv) to the aqueous base solution. Stir until fully dissolved.
-
Add THF (
) to create a biphasic mixture. -
Cool the mixture to
using an ice bath. Cooling is critical to minimize hydrolysis of Cbz-Cl.
-
-
Reagent Addition:
-
Dilute Cbz-Cl (1.2 equiv) in a small volume of THF.
-
Add the Cbz-Cl solution dropwise over 15–30 minutes to the vigorously stirring reaction mixture at
. -
Why: Rapid addition can cause localized heating and increased hydrolysis of the reagent.
-
-
Reaction Maintenance:
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours.
-
QC Check: Monitor by TLC (System: 30% EtOAc/Hexane) or LCMS. The starting amine (polar) should disappear; the less polar carbamate should appear.
-
-
Workup (The "Self-Validating" Purification):
-
Phase Separation: Transfer to a separatory funnel. Separate layers.
-
Extraction: Extract the aqueous layer
with Ethyl Acetate (EtOAc) or DCM. Combine organics. -
Acid Wash (Critical): Wash combined organics with
( ).-
Validation: This removes unreacted amine.
-
-
Base Wash: Wash organics with saturated
or .-
Validation: This removes benzyl alcohol and phenol byproducts.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of Cbz-oxan-3-amine.
Analytical Validation & QC
| Parameter | Expected Result | Method |
| Appearance | White solid or colorless oil | Visual |
| LCMS | ESI+ | |
| 1H NMR | ||
| TLC | UV / Ninhydrin (Product is UV active) |
Note on NMR: The oxan-3-amine ring protons will show complex splitting patterns due to the chiral center at C3 and the ring conformation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure Cbz-Cl is added slowly at |
| Starting Material Remains | pH dropped below 9 during reaction. | Check pH during reaction; add more |
| Product is Oily/Impure | Presence of Benzyl Alcohol. | Increase the number of washes with aqueous base or perform a short silica plug filtration (Hexane |
| Formation of Urea Dimer | Water content too low or poor mixing. | Ensure vigorous stirring in the biphasic system. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.
-
Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. (Accessed 2023).[3] Detailed mechanism and variations.
-
Tetrahydro-2H-pyran-3-amine . PubChem Compound Summary for CID 5200320. National Center for Biotechnology Information.
-
Synthesis of Cbz-protected amines . Organic Syntheses, Coll.[4] Vol. 3, p.167 (1955). (Classic protocol foundation).
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of Benzyl N-(oxan-3-yl)carbamate
Introduction
Benzyl N-(oxan-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds, notably as a building block for dipeptidyl peptidase-IV (DPP-4) inhibitors used in the management of type 2 diabetes.[1] The tetrahydropyran (oxolane) motif is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties.[2] As drug candidates progress through development, the demand for multi-kilogram quantities of such intermediates necessitates the development of a synthetic process that is not only high-yielding but also safe, cost-effective, and scalable.
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of Benzyl N-(oxan-3-yl)carbamate. We move beyond a simple recitation of steps to explain the underlying chemical principles and process parameters critical for success on a larger scale. The protocol detailed herein utilizes a robust Schotten-Baumann N-protection strategy, which is well-suited for industrial production due to its operational simplicity, use of inexpensive reagents, and straightforward purification, avoiding the need for costly and time-consuming chromatographic methods.
Synthetic Strategy and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nucleophilic amine of 3-aminotetrahydropyran attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Overall Reaction Scheme
Caption: Overall synthesis of Benzyl N-(oxan-3-yl)carbamate.
The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group. The use of a biphasic system with an inorganic base like potassium carbonate is highly advantageous for scale-up. The base remains in the aqueous phase, simplifying the workup, as the product is extracted into the organic layer. This avoids the formation of amine salts (e.g., triethylammonium chloride) that can complicate isolation.[3]
Critical Process Parameters: The "Why" Behind the Protocol
Successful scaling requires careful control over key parameters. Merely increasing reagent volumes is insufficient and can lead to safety issues and failed batches.
-
Reagent Quality and Stoichiometry:
-
3-Aminotetrahydropyran: The purity of the starting amine is crucial. Impurities can lead to side reactions and purification difficulties. A scalable, one-step biocatalytic synthesis of the chiral amine has been reported, offering a high-purity source for this starting material.[4]
-
Benzyl Chloroformate (Cbz-Cl): This reagent is moisture-sensitive and can degrade to benzyl alcohol and HCl.[5] Use of a fresh, high-purity bottle is recommended. A slight excess (1.05-1.10 equivalents) is typically used to ensure complete conversion of the limiting amine reactant.
-
Base: Potassium carbonate is an ideal choice for scale-up. It is inexpensive, effective, and easily removed during the aqueous workup. A sufficient excess (≥2.0 equivalents) is necessary to neutralize the generated HCl and to maintain a basic pH throughout the reaction.
-
-
Temperature Control: The reaction is exothermic. The initial addition of benzyl chloroformate must be performed at a reduced temperature (0-5 °C). This control is vital on a large scale to prevent thermal runaways, which could lead to pressure buildup and decomposition of the product and reagents.[6] After the initial addition, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.
-
Solvent Selection and Biphasic System: Toluene is an excellent solvent for this process. It has a good solvency profile for the reactants and product, is immiscible with water, and has a higher boiling point than solvents like dichloromethane (DCM), making it safer for larger-scale operations. The biphasic toluene/water system facilitates efficient stirring, temperature control, and a simple phase-separation workup.
-
Purification Strategy: Chromatography is not a viable purification method for multi-kilogram production. The protocol is designed for purification by crystallization. After the workup and solvent swap to a suitable crystallization solvent system (e.g., ethyl acetate/heptane), the product can be isolated in high purity by filtration. This method is highly scalable, efficient, and cost-effective.
Detailed Scale-Up Protocol
This protocol describes the synthesis on a 1-mole scale. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.
Reagent and Equipment Data
| Parameter | 3-Aminotetrahydropyran | Benzyl Chloroformate | Potassium Carbonate | Toluene | Water | Ethyl Acetate | Heptane |
| Molecular Weight | 101.15 g/mol | 170.59 g/mol | 138.21 g/mol | - | - | - | - |
| Amount (1.0 mol scale) | 101.2 g | 187.7 g (155.7 mL) | 276.4 g | 1000 mL | 1000 mL | ~500 mL | ~1000 mL |
| Molar Equivalents | 1.0 | 1.1 | 2.0 | - | - | - | - |
| Role | Reactant | Protecting Reagent | Base | Reaction Solvent | Aqueous Phase | Crystallization | Anti-solvent |
| Density | ~0.99 g/mL | 1.20 g/mL | - | 0.87 g/mL | 1.00 g/mL | 0.90 g/mL | 0.68 g/mL |
Step-by-Step Procedure
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charging:
-
Charge the reactor with 3-aminotetrahydropyran (101.2 g, 1.0 mol).
-
Add toluene (1000 mL).
-
In a separate vessel, dissolve potassium carbonate (276.4 g, 2.0 mol) in deionized water (1000 mL). Add this aqueous solution to the reactor.
-
-
Reaction Cooldown: Begin vigorous stirring (e.g., 250-300 RPM) to ensure good mixing between the two phases. Cool the reactor jacket to achieve an internal temperature of 0-5 °C.
-
Cbz-Cl Addition:
-
Charge the dropping funnel with benzyl chloroformate (187.7 g, 1.1 mol).
-
Add the benzyl chloroformate dropwise to the rapidly stirred reaction mixture over 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. An exotherm will be observed.
-
-
Reaction Completion: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and continue stirring for an additional 2-3 hours.
-
In-Process Check (Optional but Recommended): Monitor the reaction for the disappearance of the starting amine using TLC or HPLC.
-
Workup and Phase Separation:
-
Stop the stirrer and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the upper organic layer sequentially with:
-
1 M HCl (500 mL) - to remove any unreacted amine.
-
Saturated sodium bicarbonate solution (500 mL) - to remove any acidic impurities.
-
Brine (500 mL) - to break any emulsions and begin drying.
-
-
-
Solvent Swap and Concentration:
-
Transfer the organic layer to a rotary evaporator (or perform a vacuum distillation in the reactor).
-
Concentrate the toluene solution under reduced pressure to about 20-25% of its original volume.
-
Add ethyl acetate (500 mL) and continue to concentrate to remove the remaining toluene azeotropically. The final volume should be approximately 400-500 mL.
-
-
Crystallization:
-
Gently warm the ethyl acetate solution to 40-50 °C to ensure all product is dissolved.
-
Slowly add heptane (~1000 mL) as an anti-solvent with gentle stirring until a persistent cloudiness is observed.
-
Cool the mixture slowly to room temperature, then further cool in an ice bath to 0-5 °C for at least 2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the resulting white solid by vacuum filtration on a Büchner funnel.
-
Wash the filter cake with cold heptane (2 x 200 mL).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Outcome
-
Product: Benzyl N-(oxan-3-yl)carbamate
-
Appearance: White crystalline solid
-
Yield: 85-95%
-
Purity: >98% (by HPLC)
Process Workflow Visualization
The following diagram illustrates the logical flow of the entire manufacturing process, from initial setup to the final, isolated product.
Caption: Scalable manufacturing workflow for Benzyl N-(oxan-3-yl)carbamate.
Safety Considerations
-
Benzyl Chloroformate: This substance is highly corrosive, toxic, and a lachrymator.[7][8][9] It reacts with water and moisture.[5][9] All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and splash-proof goggles with a face shield, is mandatory.[7]
-
Potassium Carbonate: While less hazardous, it is an irritant. Avoid inhalation of dust and skin/eye contact.
-
Solvents: Toluene, ethyl acetate, and heptane are flammable. Ensure all operations are performed away from ignition sources.
-
Pressure: The reaction generates HCl gas, which is neutralized by the base. However, a failure in temperature control could lead to a rapid increase in pressure. The reactor should be properly vented.
Conclusion
The protocol described provides a reliable, high-yielding, and scalable method for the synthesis of Benzyl N-(oxan-3-yl)carbamate. By focusing on critical process parameters such as temperature control, biphasic reaction conditions, and a non-chromatographic purification strategy, this process is well-suited for the demands of industrial production. The emphasis on safety and the use of cost-effective reagents further enhances its applicability in a drug development setting, ensuring a robust supply of this vital chemical intermediate.
References
-
Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Org. Synth. 2011, 88, 233. Retrieved from [Link]
-
ResearchGate. (2001). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate 1. J. Org. Chem. 2001, 66, 13, 4435–4438. Retrieved from [Link]
-
ACS Publications. (2020). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
- Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.
-
ResearchGate. (2020). Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2023). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Org. Synth. 1941, 21, 18. Retrieved from [Link]
- Google Patents. (n.d.). WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
Thieme. (2008). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett 2008 (13): 2013-2015. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: BENZYL CHLOROFORMATE. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2016). Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]
-
ResearchGate. (2000). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. Retrieved from [Link]
-
Institute of Nuclear Sciences "Vinca". (2019). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Retrieved from [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
Indian Academy of Sciences. (2015). Synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues. Journal of Chemical Sciences. Retrieved from [Link]
Sources
- 1. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
troubleshooting low solubility of Benzyl N-(oxan-3-yl)carbamate
Topic: Troubleshooting Low Solubility & Stability
Audience: Medicinal Chemists, Formulation Scientists, and Assay Biologists.[1][2][3][4]
Introduction: The Molecule & The Challenge
Benzyl N-(oxan-3-yl)carbamate (also known as Benzyl (tetrahydro-2H-pyran-3-yl)carbamate) is a critical intermediate often used in the synthesis of stereoselective pharmaceutical agents.[1][2][3][4] Structurally, it consists of a lipophilic benzyl carbamate (Cbz) protecting group attached to a moderately polar tetrahydropyran (oxan-3-yl) ring.[1][2][3][4]
The Solubility Paradox:
While the ether oxygen in the oxane ring imparts some polarity, the molecule frequently exhibits "Brick Dust" behavior—high crystallinity and low aqueous solubility. This is driven by strong intermolecular hydrogen bonding within the carbamate backbone (
This guide addresses the three most common failure points:
-
Synthesis: Oiling out or crashing out during purification.[1][2][3][4]
-
Bioassays: Compound precipitation upon dilution into aqueous media (The "DMSO Shock").[1][2][3][4]
-
Formulation: Inability to achieve therapeutic concentrations for in vivo studies.
Module 1: Diagnostic Flowchart
Before selecting a solvent system, identify your specific bottleneck using the logic flow below.
Figure 1: Decision matrix for troubleshooting solubility based on experimental application.
Module 2: Solvent Selection & Chemical Handling
Common Solvent Compatibility Table
Data derived from standard carbamate solubility profiles and calculated LogP (~1.5 - 2.0).
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO | High (>100 mM) | Primary Stock. Hygroscopic; keep anhydrous to prevent hydrolysis over time.[1][2][3][4] |
| Dipolar Aprotic | DMF | High (>100 mM) | Alternative to DMSO for chemical synthesis; avoid in cell assays due to toxicity.[1][2][3][4] |
| Chlorinated | DCM / Chloroform | High | Excellent for extraction and chromatography loading.[1][2][3][4] |
| Alcohols | Ethanol / Methanol | Moderate | Good for recrystallization (when hot).[1][2][3][4] Poor solubility at 4°C. |
| Ethers | THF | High | Good reaction solvent; susceptible to peroxide formation.[1][2][3][4] |
| Aqueous | Water / PBS | Very Low (<100 µM) | The Danger Zone. Requires surfactants or cosolvents.[2][3][4] |
Q&A: Synthesis & Purification
Q: The compound "oils out" instead of crystallizing during workup. How do I fix this? A: Carbamates with flexible ether rings (like the oxane ring) often trap solvent, preventing lattice formation.[3][4]
-
The Fix: Use a "Seeding & Cooling" protocol.[2][3][4]
-
Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc).[1][2][3][4]
-
Add warm Hexane dropwise until the solution turns slightly turbid.
-
Crucial Step: Add a seed crystal (if available) or scratch the glass surface.[1][2][3][4]
-
Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.[2][3][4]
-
Q: Can I remove the Cbz group if it's too insoluble for the next step?
A: Yes. The low solubility is often caused by the Cbz group.[2][3][4] If your next step requires the free amine, perform hydrogenolysis (
Module 3: Biological Assay Optimization
The Problem: You prepare a 10 mM stock in DMSO, but when you spike it into cell culture media (final 10 µM), the solution turns cloudy or the compound crashes out over 24 hours.
The Mechanism: This is "Solvent Shock."[2][3][4] The hydrophobic benzyl group aggregates immediately when the dielectric constant of the solvent environment shifts from DMSO (
Protocol: The "Intermediate Solvent" Dilution Method
Do not pipette DMSO stock directly into aqueous media.[2][3][4] Use this step-down approach to maintain solubility.
-
Primary Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (100x): Dilute the Primary Stock 1:10 into PEG-400 or Propylene Glycol .
-
Final Dosing: Pipette the Intermediate Stock into the assay media (1:100 dilution).
Why this works: PEG-400 acts as a surfactant-like cosolvent, coating the lipophilic benzyl tail and preventing the rapid nucleation of crystals that occurs with pure water.[1][2][3]
Module 4: In Vivo Formulation Strategies
For animal studies, DMSO is often too toxic.[2][3][4] You must use excipients that encapsulate the hydrophobic regions of the molecule.[2][3][4]
Recommended Formulation: Cyclodextrin Complexation
The benzyl group of your molecule fits perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][4]
Figure 2: Mechanism of solubility enhancement via Cyclodextrin inclusion.[1][2][3][4]
Preparation Protocol (20% HP-β-CD):
-
Weigh HP-β-CD to make a 20% (w/v) solution in Saline or Water.[1][2][3][4]
-
Add the Benzyl N-(oxan-3-yl)carbamate powder to the cyclodextrin solution.
-
Sonication: Sonicate for 30–60 minutes at room temperature. The solution should turn clear.
-
Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove any un-dissolved micro-particles.[1][2][3][4]
-
Storage: Stable at 4°C for 1 week.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2][4] Organic Chemistry. (Discusses the nature of Carbamate protecting groups and their lipophilicity). [1][2][3][4]
-
Wuts, P. G. M., & Greene, T. W. (2006).[3][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Authoritative source on Cbz group removal and properties). [1][2][3][4]
-
Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3][4] (Source for HP-β-CD protocols).
-
Di, L., & Kerns, E. H. (2016).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3][4] (Source for solubility diagnostics and DMSO shock phenomena).[1][2][3][4]
Sources
- 1. (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-{1-Benzyl-2-oxo-2-[3-(3,4,4a,8a-tetrahydro-2H-quinolin-1-yl)-propylcarbamoyl]-ethylcarbamoyl}-3-methyl-butyl)-carbamic acid benzyl ester | C36H46N4O5 | CID 44353837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of Benzyl N-(oxan-3-yl)carbamate
Welcome to the technical support center for the crystallization of Benzyl N-(oxan-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this key intermediate. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, crystalline material.
Introduction to Benzyl N-(oxan-3-yl)carbamate Crystallization
Benzyl N-(oxan-3-yl)carbamate is a carbamate derivative with a structure that lends itself to potential challenges in crystallization, such as hydrogen bonding capabilities and conformational flexibility. Achieving a stable, crystalline solid form is critical for the pharmaceutical industry as it directly impacts purity, stability, and handling properties, which are essential for consistent downstream processing and the quality of the final Active Pharmaceutical Ingredient (API).[1] This guide provides a systematic approach to overcoming common hurdles in its crystallization.
Physicochemical Properties & Solvent Selection
A successful crystallization process begins with a thorough understanding of the compound's properties and its interaction with various solvents. While specific experimental data for Benzyl N-(oxan-3-yl)carbamate is not widely published, we can extrapolate from the properties of similar carbamates.[2][3]
Table 1: Estimated Physicochemical Properties and Solvent Guide
| Property | Estimated Value / Guideline | Rationale & Impact on Crystallization |
| Molecular Formula | C₁₃H₁₇NO₄ | The presence of both aromatic and aliphatic cyclic ethers, along with the carbamate group, influences polarity and potential for hydrogen bonding. |
| Molecular Weight | ~251.28 g/mol | A moderate molecular weight suggests that it should be soluble in a range of common organic solvents. |
| Polarity | Moderately Polar | The oxane and carbamate groups contribute polarity. Solvents of similar polarity, like esters (Ethyl Acetate) or ketones (Acetone), are good starting points. |
| Melting Point | Likely a solid at RT. | Crystallization should be performed well below the melting point to avoid "oiling out." If the compound has a low melting point, cooling crystallization may be challenging.[4] |
| Good Solvents | Ethyl Acetate, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | These solvents are expected to fully dissolve the compound at elevated temperatures. |
| Anti-Solvents | Heptane, Hexane, Cyclohexane, Diisopropyl ether | These non-polar solvents will be used to reduce solubility and induce precipitation.[5] |
| Poor Solvents | Water | The compound is likely poorly water-soluble, a common characteristic for protected amines.[6] |
General Crystallization Protocol (Anti-Solvent Method)
This protocol provides a robust starting point for experimentation. The key is to establish a supersaturated solution from which the compound can controllably crystallize.
-
Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Benzyl N-(oxan-3-yl)carbamate in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 50-60 °C). Add the solvent portion-wise until a clear solution is obtained.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them. This prevents them from acting as unwanted nucleation sites.
-
Induce Supersaturation: Transfer the hot, clear solution to a clean crystallization vessel. Begin the slow, dropwise addition of a pre-heated "anti-solvent" (e.g., Heptane).
-
Nucleation & Growth: Continue adding the anti-solvent until the solution becomes slightly turbid (the point of nucleation). If turbidity does not occur, allow the solution to cool slowly. Seeding with a few crystals of pure material at this stage is highly recommended to control polymorphism.
-
Cooling & Maturation: Once nucleation begins, stop adding the anti-solvent and allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize yield. Let the slurry stir for several hours (maturation) to allow for crystal growth and potential phase equilibration.[4]
-
Isolation & Drying: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystal cake with a small amount of the cold anti-solvent to remove residual soluble impurities. Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Troubleshooting Guide
This section addresses the most common issues encountered during crystallization in a direct Q&A format.
Q1: My compound is "oiling out" and forming a separate liquid phase instead of crystals. What's happening and how do I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the level of supersaturation is too high, exceeding the metastable zone limit before nucleation can occur.[7] The system relieves this high supersaturation by forming a solute-rich liquid phase (the oil) instead of an ordered solid phase. Molecules with flexible structures are particularly prone to this phenomenon.[4]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A slow, controlled ramp (e.g., 5-10 °C per hour) is ideal. Rapid cooling is a primary cause of oiling out.[8]
-
Slower Anti-Solvent Addition: Add the anti-solvent much more slowly, especially near the point of saturation. Vigorous stirring is crucial during this step to ensure proper mixing and avoid localized high supersaturation.
-
-
Decrease Solute Concentration: The solution may be too concentrated. Add a small amount (1-5% by volume) of the "good" solvent back into the mixture to slightly reduce the supersaturation level before resuming cooling or anti-solvent addition.
-
Increase Crystallization Temperature: Sometimes, performing the crystallization at a slightly higher temperature (if solubility allows) can prevent oiling out.
-
Use Seeding: Add seed crystals just as the solution begins to show turbidity. Seed crystals provide a template for growth and can bypass the kinetic barrier of primary nucleation, directing the system towards crystallization rather than oiling out.[4]
Q2: I obtained a solid, but it's a powder or a glassy solid, not crystalline. How do I promote crystal formation?
Answer: The formation of an amorphous solid or a fine powder indicates that precipitation occurred too rapidly, not allowing time for the molecules to arrange into an ordered crystal lattice. This is often referred to as "crashing out."[8] Amorphous solids can have different properties than their crystalline counterparts and may be less stable.[9]
Solutions:
-
Slow Down the Process: This is the most critical factor.
-
Reduce the cooling rate.
-
Add the anti-solvent more slowly.
-
Ensure the flask is insulated to prevent rapid heat loss from the surface.[10]
-
-
Use Less Anti-Solvent: You may have added too much anti-solvent, driving the solubility down too quickly. Aim for a final solvent/anti-solvent ratio that keeps the compound slightly soluble at the final temperature to allow for Ostwald ripening (where smaller particles dissolve and redeposit onto larger crystals).
-
Introduce a Maturation Step: Once the solid has precipitated, hold the slurry at the crystallization temperature (or cycle the temperature up and down slightly) with stirring for an extended period (4-24 hours). This "aging" or "maturation" process can allow an amorphous solid to convert to a more stable crystalline form.[4]
-
Change the Solvent System: Some solvents may inherently promote amorphous precipitation. Experiment with a different good solvent/anti-solvent pair. For example, if Ethyl Acetate/Heptane fails, try Acetone/Cyclohexane.
Q3: My crystal yield is very low. How can I improve it?
Answer: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor.
Solutions:
-
Optimize the Final Temperature: Ensure you have cooled the slurry to a sufficiently low temperature (e.g., 0-5 °C) to minimize the solubility of your compound in the final solvent mixture.
-
Adjust the Solvent/Anti-Solvent Ratio: You may have too much "good" solvent in your final mixture. Carefully add more anti-solvent to the cold slurry to further decrease solubility. Be cautious not to add it too quickly, which could cause impurities to precipitate.
-
Reduce the Initial Solvent Volume: While you need enough solvent to dissolve the compound when hot, using an excessive amount will require a very large volume of anti-solvent and can lead to low yields.[10] If you suspect this is the case, you can carefully evaporate some of the "good" solvent before adding the anti-solvent.
-
Check for Compound Loss: Ensure you are not losing material during transfers or filtration steps. Wash the filter cake with a minimal amount of cold solvent mixture.
Frequently Asked Questions (FAQs)
Q: What is the best way to select a starting solvent system for screening? A: A good crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. For an anti-solvent system, select a "good" solvent that dissolves the compound well and an "anti-solvent" that is miscible with the good solvent but in which the compound is poorly soluble. A small-scale screening in vials with various solvent/anti-solvent pairs (e.g., Ethyl Acetate/Heptane, Acetone/Water, THF/Hexane) is the most effective approach.
Q: How critical is the stirring speed during crystallization? A: Stirring is crucial for maintaining a homogeneous temperature and concentration throughout the vessel, which promotes uniform crystal growth and prevents agglomeration. However, very high shear rates from aggressive stirring can sometimes lead to crystal breakage (secondary nucleation), resulting in a smaller particle size. A moderate, consistent stirring speed is generally recommended.
Q: How do I prepare and use seed crystals? A: Seed crystals are a small amount of pure, crystalline material of the desired polymorphic form. You can generate them from a first successful small-scale crystallization. To use them, add a tiny amount (typically <1% by weight) to the supersaturated solution just as it reaches the metastable zone (slight turbidity or just below the saturation temperature). This provides a template for controlled crystal growth.
Q: How can I confirm that my final product is crystalline and not amorphous? A: Visual inspection (shiny, well-defined particles vs. a dull powder) is a first indication. For definitive confirmation, analytical techniques are required. The most common methods are Powder X-ray Diffraction (PXRD), which will show sharp peaks for crystalline material and a broad halo for amorphous material, and Differential Scanning Calorimetry (DSC), which will show a sharp melting endotherm for a crystalline solid.[11]
Visualized Workflows
General Crystallization Workflow
The following diagram illustrates the standard step-by-step process for anti-solvent crystallization.
Caption: A standard workflow for purifying Benzyl N-(oxan-3-yl)carbamate.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common crystallization problems.
Caption: A decision tree for resolving common crystallization failures.
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
-
Barua, K. (2017). Operational difficulties at LP carbamate condenser due to crystallization. Academia.edu. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Awasthi, S. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
-
PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
Journal of Chemical Engineering of Japan. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
UreaKnowHow.com. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
ETFLIN. (2022). Impact of Preparation Method in Co-Amorphous System. Retrieved from [Link]
-
ResearchGate. (2025). Polymeric Amorphous Solid Dispersions: A Review. Retrieved from [Link]
Sources
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- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 3. Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. WO2012014226A1 - Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 6. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. etflin.com [etflin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
Technical Support Center: Moisture Management in Benzyl N-(oxan-3-yl)carbamate Chemistry
[1][2]
Status: Operational | Ticket ID: #CBZ-OX3-H2O | Lead Scientist: Dr. A. Vance[1][2]
Welcome to the Technical Support Center. You are likely here because your synthesis or utilization of Benzyl N-(oxan-3-yl)carbamate (also known as Cbz-protected 3-aminotetrahydropyran) is suffering from inconsistent yields, side products, or complete reaction stalling.[1][2]
While the tetrahydropyran (oxane) ring is robust, the carbamate formation and subsequent N-alkylation steps are battlegrounds for moisture sensitivity.[1][2] This guide bypasses generic advice to target the specific kinetic competitions driving your failure modes.
Module 1: The Synthesis Paradox (Schotten-Baumann Conditions)
The Issue: Users often report low yields (30-50%) when protecting 3-aminotetrahydropyran with Benzyl Chloroformate (Cbz-Cl), despite using standard Schotten-Baumann conditions (THF/Water/Base).[1][2]
The Root Cause: You are fighting a kinetic war between Aminolysis (desired) and Hydrolysis (undesired).[1]
-
The Trap: Cbz-Cl is moisture sensitive.[1][2][3] It hydrolyzes to form Benzyl Alcohol,
, and . -
The Paradox: We often use water as a co-solvent to dissolve the inorganic base (
or ), yet water destroys the reagent. -
The "Death Spiral": As Cbz-Cl hydrolyzes, it releases
.[1][2] If your buffer capacity is insufficient, the pH drops. At lower pH, your amine (oxan-3-amine) becomes protonated ( ).[1][2] The protonated amine is non-nucleophilic and cannot react.[1] The Cbz-Cl then sits in the solution and hydrolyzes completely.[1][2]
Protocol 1.0: The "Twin-Phase" pH-Stat Method
Do not rely on a single initial addition of base.[1][2] Use this self-validating protocol.
| Step | Action | Technical Rationale |
| 1 | Salt Break | If starting with 3-aminotetrahydropyran HCl, dissolve in minimal water and adjust pH to ~10 before adding organic solvent. |
| 2 | Biphasic Setup | Add THF (or Dioxane) equal to the water volume.[1][2] Cool to 0°C . |
| 3 | Reagent Addition | Add Cbz-Cl dropwise over 30-60 mins. |
| 4 | The Critical Check | Monitor pH continuously. Maintain pH 8.5–9.5 by adding 2M NaOH or |
| 5 | Validation | If pH drops below 8, amine protonation outcompetes acylation.[2] If pH > 11, the Cbz product itself may hydrolyze. |
Module 2: Visualizing the Kinetic Competition
The following diagram illustrates the "Invisible Sink" where moisture destroys your yield.
Caption: Figure 1.[1][2] Kinetic competition during Cbz protection. Note how HCl generation (red path) deactivates the amine nucleophile unless neutralized immediately.[2]
Module 3: Downstream Utilization (N-Alkylation)
The Issue: Users attempting to alkylate the nitrogen (e.g., using Methyl Iodide and Sodium Hydride) report "no reaction" or "recovery of starting material."
The Root Cause: The carbamate proton (
-
Consequence: NaOH is not strong enough to fully deprotonate the carbamate for rapid alkylation, and the generated hydroxide can slowly hydrolyze the carbamate ester linkage.
Troubleshooting Matrix: N-Alkylation Failure
| Symptom | Diagnosis | Corrective Action |
| Effervescence stops early | NaH consumed by moisture.[1][2] | Dry the carbamate via azeotropic distillation with toluene before adding DMF/THF.[2] |
| Product is Benzyl Alcohol | Hydrolytic cleavage.[1][2] | The reaction is too wet and basic. Switch to anhydrous DMF and ensure inert atmosphere ( |
| Gum/Oil formation | Polymerization/Oligomerization.[1][2] | The oxane ring is generally stable, but ensure temperature is < 60°C. High heat + strong base can degrade the carbamate.[2] |
Module 4: Reagent Quality Control (The "Fizz" Test)
Before starting any reaction, validate your Benzyl Chloroformate. Old bottles absorb atmospheric moisture, converting the reagent into Benzyl Alcohol and HCl gas.
The Protocol:
-
Add 500 µL of
. -
Check Proton NMR:
-
Decision: If Benzyl Alcohol > 10%, distill the reagent or purchase fresh. Increasing equivalents will not fix the issue because the extra HCl generated will shut down the amine.[2]
Module 5: Troubleshooting Logic Flow
Use this decision tree to diagnose your current experimental stall.
Caption: Figure 2.[1][2] Diagnostic logic for moisture-related failure modes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136, Benzyl carbamate.[1] Retrieved from [Link][1]
-
Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water.[1] Canadian Journal of Chemistry, 45(14), 1619–1629. Retrieved from [Link][1]
-
Organic Chemistry Portal (2024). Cbz-Protected Amino Groups: Protection and Deprotection. Retrieved from [Link][1]
Technical Support Center: Purification of Benzyl N-(oxan-3-yl)carbamate
Case ID: PUR-CBZ-OX3 Status: Open Subject: Strategies for isolating crystalline product from oily crude mixtures.
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of Benzyl N-(oxan-3-yl)carbamate (also known as Benzyl (tetrahydro-2H-pyran-3-yl)carbamate) has resulted in a viscous oil or gum rather than the expected white solid.
This is a common issue with carbamate-protected aliphatic amines. The flexibility of the tetrahydropyran ring, combined with the rotational isomerism of the Cbz group, often suppresses the melting point and traps solvent/impurities. This guide provides a systematic workflow to purify and solidify your product.
Module 1: Diagnostic & Root Cause Analysis
Before attempting crystallization, we must determine why the product is an oil.
The Three Main Culprits
-
Benzyl Alcohol Contamination: The hydrolysis of Cbz-Cl produces benzyl alcohol (BnOH). It is a high-boiling oil (
) that acts as a solvent, keeping your product in the liquid phase. -
Rotameric Broadening: Cbz groups exhibit restricted rotation around the N-C(O) bond. This does not cause oiling directly but confuses NMR analysis, leading researchers to believe the product is "impure" when it is actually a mixture of conformers.
-
Solvent Entrapment: The oxanyl ether oxygen coordinates with solvents (DCM, EtOAc), creating a "pseudo-solvate" that resists solidification.
Diagnostic Workflow
Use this logic flow to determine your next step.
Figure 1: Diagnostic logic tree for determining if the oily state is due to chemical impurities (Benzyl Alcohol) or physical state issues (Rotamers/Solvation).
Module 2: Chromatography Strategies (Removing Benzyl Alcohol)
If your diagnosis confirms the presence of benzyl alcohol (BnOH), crystallization will fail. BnOH must be removed first.
The Separation Challenge
BnOH often co-elutes with carbamates because both possess moderate polarity and hydrogen-bonding capability.
Recommended Protocol: Gradient Flash Chromatography
Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
| Step | Solvent Ratio (Hex:EtOAc) | Column Volume (CV) | Purpose |
| 1 | 95:5 | 2 CV | Elute non-polar impurities (e.g., dibenzyl carbonate). |
| 2 | 90:10 to 80:20 | 5-8 CV | Critical Zone: Benzyl alcohol typically elutes here. |
| 3 | 70:30 to 60:40 | 5 CV | Product Zone: The carbamate should elute here. |
| 4 | 0:100 | 2 CV | Flush polar amines/salts. |
Technical Tip:
-
Visualization: Both the product and BnOH are UV active (254 nm). To distinguish them, use a KMnO₄ stain . Benzyl alcohol oxidizes instantly (bright yellow spot on purple background), while the carbamate reacts much slower.
Module 3: Solidification & Trituration
Once the product is chemically pure (>95%), it may still remain an oil due to super-saturation. We use Trituration to force the phase change.
The Mechanism
Trituration works by dissolving the impurities (or the oil itself) in a "good" solvent and then crashing it out with a "bad" solvent (anti-solvent), or by washing the oil with a solvent that dissolves the oil very slightly less than the impurities.
Protocol: The "Scratch & Sonicate" Method
-
Evaporation: Dry the purified oil under high vacuum (<1 mbar) for at least 4 hours to remove all traces of EtOAc/DCM. This is critical; even 1% residual solvent can inhibit crystal lattice formation.
-
Dissolution: Add the minimum amount of Diethyl Ether or MTBE to just barely dissolve the oil.
-
Precipitation: Add Pentane or Hexane dropwise until the solution turns cloudy (turbid).
-
Nucleation:
-
Sonicate: Place the flask in a sonication bath for 5-10 minutes. The cavitation energy often breaks the meta-stable liquid phase.
-
Scratch: Use a glass spatula to scratch the inner wall of the flask at the air-liquid interface.
-
-
Cooling: Place the turbid mixture in a freezer (-20°C) overnight.
Figure 2: Step-by-step trituration workflow for inducing crystallization in oily carbamates.
Module 4: Verification (NMR Interpretation)
Issue: Users often discard pure product because the NMR looks "messy." Explanation: The Cbz group has a partial double bond character (N-C=O resonance). This creates cis and trans rotamers that interconvert slowly on the NMR timescale.
What to look for in 1H NMR (CDCl₃):
-
Benzylic Protons (
-Ph): Often appear as a singlet at ~5.1 ppm, but may split into two unequal singlets or a broad hump. -
H-3 (Oxanyl ring): The proton at the chiral center (C3) will likely show multiplet complexity that integrates correctly but looks "doubled."
-
Validation: If you heat the NMR tube to 50-60°C (in DMSO-d6), the peaks should coalesce into sharp singlets/multiplets as the rotation rate increases.
Frequently Asked Questions (FAQ)
Q: I still have Benzyl Alcohol after the column. What now? A: If chromatography fails, try azeotropic distillation . Add water to the crude oil and rotavap at 60-70°C. Benzyl alcohol forms a positive azeotrope with water and can be "steamed" out. Alternatively, dissolve the mixture in Ether and wash extensively with water (BnOH is moderately water-soluble; the carbamate is not).
Q: Can I use HCl to purify it? A: No. Unlike the free amine, the Cbz-protected carbamate is not basic. It will not form a salt with HCl, so acid-base extraction will not work to purify the product (though it will remove unreacted starting amine).
Q: The product solidified, but it melts into an oil as soon as it reaches room temperature. A: This indicates the product is a "Low Melting Solid" (LMS). Store it in the fridge. For weighing/handling, keep the flask on ice. This is an intrinsic physical property, not necessarily a sign of impurity.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz properties and stability).
-
Clayden, J., et al. (2009). NMR of Rotamers in Carbamates. The restricted rotation of the amide bond in carbamates is a well-documented phenomenon causing signal broadening. Journal of Organic Chemistry. (Representative citation for amide/carbamate rotamerism).
-
Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Techniques for oiling-out and trituration).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl carbamate. (General physical data for the class of compounds).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Benzyl N-(oxan-3-yl)carbamate: A Comparative Analysis
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl N-(oxan-3-yl)carbamate, a molecule of interest in medicinal chemistry and drug development. We will move beyond a simple peak-by-peak description to explain the causal relationships that govern the spectrum, offering a predictive framework for this and structurally related molecules. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative and complementary analytical techniques, providing a holistic view of its structural elucidation.
The Structural Imperative: Why ¹H NMR is the Primary Tool
In the synthesis of novel chemical entities, unambiguous structure determination is paramount. ¹H NMR spectroscopy remains the cornerstone of this process for small organic molecules. Its power lies in its ability to provide a detailed electronic and topological map by probing the chemical environment of every proton in the molecule. From a single experiment, one can deduce the number of distinct proton types, their relative abundance, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).[1]
For a molecule like Benzyl N-(oxan-3-yl)carbamate, which contains aromatic, benzylic, carbamate, and saturated heterocyclic moieties, ¹H NMR is uniquely suited to confirm the successful coupling of these fragments and to define the stereochemical and conformational landscape of the oxane ring.
Predictive Analysis of the ¹H NMR Spectrum
While an experimental spectrum is the ultimate arbiter, a predictive analysis grounded in established principles is a vital exercise in expertise. It allows scientists to anticipate results, identify deviations that may signal unexpected outcomes, and design further experiments. The structure and predicted proton assignments for Benzyl N-(oxan-3-yl)carbamate are shown below.
Figure 1. Structure of Benzyl N-(oxan-3-yl)carbamate with proton numbering for NMR assignment.
Our analysis will deconstruct the molecule into its three core components: the benzyl group, the carbamate linker, and the oxane ring. All predictions are for a standard experiment run in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[1]
The Benzyl Moiety (H-2/6, H-3/5, H-4, H-7)
-
Aromatic Protons (H-2/6, H-3/5, H-4): These five protons will appear in the aromatic region, typically between δ 7.2 and 7.4 ppm.[2] Due to the electronic similarity of the ortho (H-2/6), meta (H-3/5), and para (H-4) positions relative to the CH₂ group, these signals often overlap, presenting as a complex multiplet or sometimes a single, broad peak in lower resolution spectra.[2]
-
Benzylic Protons (H-7): The two protons of the benzylic methylene group (CH₂) are chemically equivalent. They are adjacent to both an electron-withdrawing oxygen atom and the phenyl ring. This combined deshielding effect places their signal significantly downfield, predicted to be a sharp singlet around δ 5.1 ppm.[3] The absence of adjacent non-equivalent protons results in a singlet multiplicity.
The Carbamate Linker (H-N)
-
Amide Proton (H-N): The chemical shift of the N-H proton is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] In CDCl₃, it is expected to appear as a broad singlet or a doublet (if coupling to H-3 is resolved) between δ 4.5 and 5.5 ppm. Its broad nature is a key identifying feature. Shaking the sample with a drop of D₂O would cause this peak to disappear, a classic validation test for exchangeable protons.[5]
The Oxan-3-yl Moiety (H-3, H-2ax/eq, H-4ax/eq, H-5ax/eq, H-6ax/eq)
The oxane (tetrahydropyran) ring adopts a chair conformation, leading to distinct axial and equatorial protons for each methylene group, except at the point of substitution (C-3).
-
Methine Proton (H-3): This proton is attached to the carbon bearing the nitrogen of the carbamate. Its signal is expected to be a complex multiplet around δ 3.8-4.2 ppm due to the deshielding effect of the adjacent nitrogen and coupling to the protons at C-2 and C-4.
-
Methylene Protons Adjacent to Oxygen (H-2, H-6): The protons at C-2 and C-6 are diastereotopic.[6] The protons at C-6, being further from the substituent, will likely appear as two distinct multiplets around δ 3.5-3.7 ppm for the equatorial proton and δ 3.3-3.5 ppm for the axial proton.[7] The protons at C-2 will be similarly split, but their chemical shifts will be influenced by the nearby carbamate group.
-
Other Methylene Protons (H-4, H-5): The protons on C-4 and C-5 are furthest from the ring oxygen and the substituent, placing them in the most shielded (upfield) region of the spectrum. They will appear as complex, overlapping multiplets between δ 1.5 and 2.1 ppm.[7] The axial and equatorial protons for each position will have different chemical shifts and coupling constants.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Trustworthy data is the product of a meticulous experimental protocol. The following steps outline a self-validating system for acquiring a publication-quality spectrum.
-
Sample Preparation: a. Accurately weigh 5-10 mg of dry Benzyl N-(oxan-3-yl)carbamate. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the solvent contains 0.03% v/v TMS to serve as an internal reference.[8] c. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift. c. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp peaks and high resolution. Automated shimming routines are typically sufficient. d. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 11 ppm). e. Use a standard 90° pulse sequence. f. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. g. Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow from sample to confirmed structure, incorporating both 1D and essential 2D NMR techniques for unambiguous assignment.
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is powerful, a multi-technique approach provides the most robust characterization. The choice of technique depends on the specific question being asked.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity, chemical environment, and relative number of protons. | Provides the most detailed structural map for protons. Non-destructive. | Can have overlapping signals in complex molecules. Requires soluble sample. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Complements ¹H NMR by showing the carbon skeleton. Fewer overlap issues. | Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. |
| 2D NMR (COSY, HSQC, HMBC) | Specific through-bond correlations (H-H, C-H).[9] | Unambiguously resolves connectivity and assigns protons to their attached carbons, solving overlap issues.[10] | Requires longer instrument time. More complex data analysis. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Extremely sensitive. Confirms elemental composition (HRMS). | Provides no information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast and simple. Good for confirming the presence of key bonds.[3] | Provides a "fingerprint" but not a detailed structural map. Not all functional groups have distinct signals. |
| HPLC/LC-MS | Purity assessment and quantification.[11] | Excellent for determining sample purity and for quantifying components in a mixture.[12] | Primarily a separation technique; provides limited structural information on its own (unless coupled with MS). |
Deeper Structural Confirmation with 2D NMR
For a molecule with several overlapping signals in the aliphatic region, 2D NMR is not just an alternative but a necessity for confident assignment.
-
COSY (Correlation Spectroscopy): Would show a cross-peak between H-3 and the protons on C-2 and C-4, confirming their neighborly relationship. It would also map out all the H-H couplings within the oxane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Would create a correlation map linking each proton signal directly to the carbon signal it is attached to. This would definitively assign, for example, the proton at δ ~5.1 ppm to the benzylic carbon (H-7 to C-7).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) H-C couplings. For instance, it would show a correlation from the benzylic protons (H-7) to the carbamate carbonyl carbon, confirming the ester linkage.
The diagram below illustrates the key proton environments and the expected COSY correlations that would be used to validate the structure.
Conclusion
The ¹H NMR spectrum of Benzyl N-(oxan-3-yl)carbamate offers a wealth of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for a detailed predictive assignment of each proton. While 1D ¹H NMR serves as the primary analytical tool, its true power is realized when integrated with complementary techniques. For unambiguous proof of structure, especially in navigating the complexities of the saturated oxane ring, 2D NMR methods like COSY and HSQC are indispensable. This integrated analytical approach exemplifies a rigorous, self-validating system essential for advancing modern chemical research and drug development.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem. Retrieved from [Link]
-
ResearchGate. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). C-H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Retrieved from [Link]
- Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12315-12363.
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Ashenhurst, J. (2022). ¹H NMR: How Many Signals?. Master Organic Chemistry. Retrieved from [Link]
- Anet, F. A. L. (1962). Coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry, 40(7), 1249-1257.
- Abraham, R. J., & Gatti, G. (1969). Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society B: Physical Organic, 961-969.
- Hollóczki, O., & Kirchner, B. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5546–5556.
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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ResearchGate. (2005). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2007). Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. Retrieved from [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
MDPI. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
- Li, Q., et al. (2006). Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 44(7), 720-723.
- de Pinho, G. P., et al. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Journal of the Brazilian Chemical Society, 23(7), 1155-1163.
-
Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
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Advanced Interpretation of 13C NMR Shifts: Benzyl N-(oxan-3-yl)carbamate
This guide provides an advanced technical analysis of the 13C NMR spectral characteristics of Benzyl N-(oxan-3-yl)carbamate (also known as Benzyl (tetrahydro-2H-pyran-3-yl)carbamate). It is designed for medicinal chemists and analytical scientists requiring precise structural verification of heterocyclic carbamates.
Executive Summary & Structural Utility
Benzyl N-(oxan-3-yl)carbamate represents a critical scaffold in peptidomimetic drug design, often serving as a metabolically stable bioisostere for proline or cyclohexane derivatives.
The primary analytical challenge lies in distinguishing the oxan-3-yl (chiral, asymmetric) isomer from its oxan-4-yl (achiral, symmetric) and cyclohexyl (carbocyclic) analogs. This guide provides the definitive shift logic to validate regio- and stereochemistry without requiring X-ray crystallography.
Theoretical Framework & Shift Prediction
The molecule comprises three distinct magnetic domains. Understanding the electronic influence of each is prerequisite to accurate assignment.
-
The Carbamate Linker: An anisotropic shield that deshields the carbonyl carbon significantly (~156 ppm).
-
The Benzyl Group: A diagnostic "invariant" reporter. The benzylic methylene (PhCH2 O) is a reliable internal standard (~67 ppm).
-
The Oxan-3-yl Ring (The Variable): The core diagnostic region. The presence of the endocyclic oxygen atom creates a massive deshielding effect on C2 and C6, separating them from the aliphatic envelope.
Diagram 1: Structural Assignment Logic
This diagram maps the electronic environments to expected chemical shift ranges.[1]
Caption: Electronic connectivity map showing the propagation of deshielding effects from the carbamate nitrogen and ring oxygen.
Comparative Data Analysis
The following table synthesizes experimental data from analogous tetrahydropyran-3-amine derivatives and benzyl carbamates. This comparison highlights the "Oxygen Effect" that distinguishes the product from its carbocyclic analog.
Table 1: 13C NMR Shift Comparison (CDCl3, 100 MHz)
| Carbon Position | Product (Oxan-3-yl) | Alternative (Cyclohexyl) | Δ (Shift Difference) | Interpretation |
| C=O (Carbonyl) | 156.2 ppm | 156.0 ppm | +0.2 | Negligible. The linker is electronically isolated. |
| Ar-Ipso | 136.4 ppm | 136.5 ppm | -0.1 | Standard Benzyl signature. |
| Bn-CH2 | 66.8 ppm | 66.5 ppm | +0.3 | Standard Benzyl signature. |
| C3 (CH-N) / C1' | 48.5 - 51.0 ppm | 49.8 ppm | Var. | Diagnostic: Similar range, but C3 in oxane is often broader due to ring inversion dynamics. |
| C2 (O-CH2-CH) | 70.5 - 73.0 ppm | 33.5 ppm (CH2) | +38.0 | PRIMARY ID: The huge downfield shift confirms the ether linkage adjacent to the amine. |
| C6 (O-CH2-CH2) | 67.0 - 68.5 ppm | 25.5 ppm (CH2) | +42.0 | SECONDARY ID: Confirms the 6-membered ether ring. |
| C4 / C5 | 24 - 31 ppm | 24 - 26 ppm | Var. | Aliphatic envelope. C4 is typically downfield of C5. |
Critical Note on C2 vs. C6 Assignment: In the oxan-3-yl system, C2 is consistently downfield of C6 .
Reasoning: C2 is beta to the carbamate nitrogen, receiving a deshielding effect. C6 is gamma to the nitrogen, which typically exerts a negligible or slightly shielding effect.
Validation: In HSQC experiments, C2 correlates with protons that often show a distinct coupling to the H3 proton (methine), whereas C6 protons appear as a more standard triplet-like multiplet.
Experimental Protocol for Verification
To ensure data integrity when characterizing this compound, follow this self-validating protocol. This approach minimizes the risk of rotameric broadening obscuring the key C3 and C2 signals.
Step 1: Solvent Selection
-
Routine: CDCl3 (77.16 ppm). Good solubility, sharp peaks.
-
For Resolution: DMSO-d6 (39.52 ppm). Use if rotamers cause peak doubling in CDCl3. DMSO often coalesces carbamate rotamers due to hydrogen bonding with the solvent.
Step 2: Acquisition Parameters
-
Relaxation Delay (D1): Set to 2-3 seconds . The quaternary Carbonyl and Ipso carbons have long T1 relaxation times. Insufficient D1 will suppress these diagnostic peaks.
-
Scans (NS): Minimum 512 scans for ~10mg sample to resolve the quaternary carbons clearly.
Step 3: The "Symmetry Check" (Distinguishing Isomers) Use the Carbon Count to distinguish regioisomers immediately.
-
Oxan-4-yl Isomer: Symmetric.
-
C2 and C6 are equivalent (1 signal ~67 ppm).
-
C3 and C5 are equivalent (1 signal ~32 ppm).
-
Total Aliphatic Signals: 3 (plus Benzyl).[2]
-
-
Oxan-3-yl Isomer (Product): Asymmetric.[3][4]
-
C2 and C6 are distinct (2 signals, ~71 & ~68 ppm).
-
C3, C4, C5 are distinct .
-
Total Aliphatic Signals: 5 (plus Benzyl).[5]
-
Diagram 2: Isomer Differentiation Workflow
This decision tree guides the analyst through the spectral logic.
Caption: Logical flowchart for distinguishing the target oxan-3-yl carbamate from common synthetic impurities and analogs.
References
-
PubChem Compound Summary: Benzyl carbamate . National Center for Biotechnology Information. Retrieved from [Link]
-
Solvent Effects on Carbamate 13C NMR Shifts . MDPI Molecules. 13C NMR Spectroscopic Studies of Amino Acid Derivatives. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-Tetrahydro-2h-pyran-3-amine, HCl | Benchchem [benchchem.com]
- 4. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Comparative Guide: LC-MS/MS Fragmentation Strategies for Benzyl N-(oxan-3-yl)carbamate
Executive Summary
This guide provides a technical analysis of the mass spectrometric behavior of Benzyl N-(oxan-3-yl)carbamate (C13H17NO3), a critical intermediate in medicinal chemistry featuring a tetrahydropyran (oxane) bioisostere protected by a carboxybenzyl (Cbz) group.
The Core Challenge: The Cbz protecting group is highly labile under standard Electrospray Ionization (ESI) conditions, often dominating the spectrum with a tropylium ion (
The Solution: This guide compares two fragmentation regimes—Collision Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) .[1][2][3]
-
CID is validated for rapid confirmation of the protecting group but fails to characterize the oxane ring due to low-mass cutoff limitations.
-
HCD is identified as the superior alternative for full structural elucidation, providing access to the diagnostic amine core (
102) and ring-cleavage fragments ( 84, 71).
Structural Analysis & Theoretical Fragmentation
Understanding the molecule's lability is prerequisite to method selection. The parent ion
Key Lability Points
-
The Benzylic C-O Bond: The weakest link. Protonation at the carbamate carbonyl typically drives the elimination of the benzyl group, yielding the stable tropylium cation (
91). -
The Carbamate Linkage: Secondary cleavage leads to decarboxylation, releasing the free amine core (oxan-3-amine).
-
The Oxane Ring: Requires higher activation energy to fragment, typically via retro-Diels-Alder (rDA) type mechanisms or ring opening.
Fragmentation Pathway Diagram
The following diagram illustrates the competing pathways dependent on internal energy distribution.
Figure 1: Predicted fragmentation pathways.[4] The red node indicates the dominant species in standard CID; green indicates the diagnostic core accessible via HCD.
Comparative Study: CID vs. HCD Performance
This section objectively compares the "Standard Product" (Trap-based CID) against the "Alternative" (Beam-type HCD) for this specific molecule.
The "Low Mass Cutoff" Problem (CID)
In ion trap instruments (e.g., LTQ, Orbitrap Velos), CID is performed by resonant excitation.[2][5] To maintain a stable trap, a Low Mass Cutoff (LMCO) is applied, typically at 1/3 of the precursor
-
Precursor:
236 -
LMCO: ~
78 -
Consequence: Diagnostic fragments below
78 (e.g., the oxane ring fragment at 71) are destabilized and ejected before detection.
The High-Energy Advantage (HCD)
HCD (Higher-Energy Collisional Dissociation) occurs in a collision cell (multipole) with no storage limitations, allowing detection of the full mass range.
Performance Data Summary
| Feature | CID (Resonant Excitation) | HCD (Beam-Type) | Verdict for Benzyl N-(oxan-3-yl)carbamate |
| Dominant Ion | CID is biased toward the protecting group. | ||
| Low Mass Access | Limited (Cutoff ~ | Full Range (Access to | HCD is essential to confirm the oxane ring. |
| Internal Energy | Slow heating (0.1 - 1 eV) | Rapid heating (10 - 100 eV) | HCD drives the secondary fragmentation of the stable amine core. |
| Spectral Utility | Confirmation Only : Confirms presence of Benzyl group. | Elucidation : Confirms both the protecting group AND the oxane scaffold. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this step-by-step protocol. This workflow includes a "Diagnostic Check" to validate system performance before sample commitment.
Reagents & Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid (FA). Note: FA is crucial for protonation; avoid ammonium buffers which may form adducts (
). -
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Instrument Parameters (Orbitrap/Q-TOF)
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C. Warning: Temperatures >350°C may induce thermal degradation of the carbamate prior to MS analysis.
Acquisition Workflow Diagram
Figure 2: Decision-tree workflow. High in-source fragmentation (m/z 91) indicates source temperature is too high.
Step-by-Step Method
-
System Suitability: Inject a standard (e.g., Caffeine). Ensure mass accuracy < 5 ppm.
-
Source Optimization: Infuse the sample at 5 µL/min. Monitor
236.13.-
Self-Validation Step: If
91 (Tropylium) is observed in the MS1 scan at >10% intensity relative to the parent, lower the Capillary Temperature by 20°C increments. Thermal degradation is occurring.
-
-
Data Dependent Acquisition (DDA):
-
Set Stepped NCE (Normalized Collision Energy) for HCD: 30, 40, 50%.
-
Rationale: Carbamates are fragile (break at 30%), but the oxane ring is robust (requires 50%). Stepping energy captures both.
-
-
Data Review:
-
Extract Ion Chromatogram (XIC) for
236.13. -
Verify MS2 contains
91.05 (Cbz confirm) AND 102.08 (Core confirm).
-
References
-
Fragmentation of Protonated Benzylamines and Carbam
- Source: Journal of Mass Spectrometry / NIH
- 91)
-
URL:[Link]
-
HCD vs. CID in Orbitrap Mass Spectrometry
-
Mass Spectra of Cyclic Ethers (Tetrahydropyrans)
- Source: National Institute of Standards and Technology (NIST) / NIH
- Context: Provides reference fragmentation patterns for cyclic ethers, identifying 71 as a key diagnostic ion for the tetrahydropyran ring.
-
URL:[Link]
-
Protecting Groups for Amines: Carbam
- Source: Master Organic Chemistry
- Context: Chemical stability and deprotection mechanisms of Cbz groups, correlating to the lability observed in MS source conditions.
-
URL:[Link]
Sources
Navigating the Structural Landscape of Carbamates: A Comparative Guide to Benzyl N-(oxan-3-yl)carbamate Characterization
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the principles of rational drug design and the elucidation of structure-activity relationships (SAR). Benzyl N-(oxan-3-yl)carbamate, a molecule of interest for its potential applications in medicinal chemistry, presents a case where direct experimental evidence of its solid-state structure, specifically through X-ray crystallography, is not publicly available. This guide, therefore, takes a comparative approach. It aims to provide a comprehensive overview of the structural characterization of this compound, drawing parallels with closely related and structurally elucidated analogues. We will explore the expected structural features of Benzyl N-(oxan-3-yl)carbamate, delve into the gold-standard technique of X-ray crystallography using relevant examples, and discuss alternative and complementary analytical methods that are crucial in the absence of a definitive crystal structure.
The Target Molecule: Benzyl N-(oxan-3-yl)carbamate
Benzyl N-(oxan-3-yl)carbamate incorporates a flexible oxane ring, a rigid benzyl group, and a planar carbamate linker. This combination of structural motifs suggests a molecule with a complex conformational landscape. The interplay of these components will dictate its overall shape, polarity, and potential for intermolecular interactions, all of which are critical for its biological activity.
X-ray Crystallography: The Definitive, Yet Elusive, Structure
Single-crystal X-ray diffraction is the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Despite a thorough search of crystallographic databases, no public entry for the crystal structure of Benzyl N-(oxan-3-yl)carbamate was found. However, the analysis of structurally similar compounds provides invaluable insights into the likely solid-state conformation and packing of our target molecule.
Comparative Crystallographic Data
To illustrate the power of X-ray crystallography and to infer the structural characteristics of Benzyl N-(oxan-3-yl)carbamate, we will examine the crystallographic data of two related benzyl carbamates.
| Compound Name | Benzyl N-(3-chloro-4-fluorophenyl)carbamate | Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
| Molecular Formula | C₁₄H₁₁ClFNO₂ | C₁₃H₁₄N₂O₃S |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Key Dihedral Angles | The molecule is non-planar, with significant twists between the phenyl rings and the carbamate group. | The thiazole ring and the benzyl group are not coplanar. |
| Hydrogen Bonding | Intermolecular N-H···O and C-H···O hydrogen bonds stabilize the crystal packing.[1][2] | Intermolecular hydrogen bonding is a key feature in the crystal lattice. |
Table 1: Comparative Crystallographic Data of Related Benzyl Carbamates.
From these examples, we can anticipate that Benzyl N-(oxan-3-yl)carbamate, if crystallized, would likely exhibit a non-planar conformation. The carbamate group itself is expected to be relatively planar, but the benzyl and oxane moieties will be oriented at distinct angles to this plane. Furthermore, the presence of the N-H proton and the carbonyl oxygen in the carbamate linker, along with the ether oxygen in the oxane ring, strongly suggests that hydrogen bonding would be a dominant feature in its crystal packing.
A Multi-faceted Approach: Alternative and Complementary Analytical Techniques
In the absence of a crystal structure, a combination of other analytical techniques is essential to build a comprehensive picture of the molecule's identity and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Benzyl N-(oxan-3-yl)carbamate, both ¹H and ¹³C NMR would be indispensable.
-
¹H NMR: Would provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the oxane ring would be particularly informative about its chair conformation and the axial/equatorial position of the carbamate substituent.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule, confirming the presence of the benzyl, carbamate, and oxane moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of Benzyl N-(oxan-3-yl)carbamate with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of Benzyl N-(oxan-3-yl)carbamate, characteristic absorption bands would be expected for the N-H bond, the C=O of the carbamate, and the C-O bonds of the ether and the carbamate.
Computational Modeling
In silico methods, such as Density Functional Theory (DFT), can be employed to predict the lowest energy conformation of a molecule.[3][4] These computational models can provide valuable insights into bond lengths, bond angles, and dihedral angles, offering a theoretical structure that can be correlated with experimental data from other techniques.
Experimental Protocols
Synthesis of Benzyl N-(oxan-3-yl)carbamate (Proposed)
The synthesis of benzyl carbamates is typically achieved through the reaction of an amine with benzyl chloroformate.[1]
A proposed synthetic workflow for Benzyl N-(oxan-3-yl)carbamate.
Step-by-step methodology:
-
Dissolve 3-aminooxane in an inert solvent such as dichloromethane (DCM).
-
Add a suitable base, like triethylamine, to act as a scavenger for the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
X-ray Crystal Structure Determination (General Protocol)
Should suitable crystals of Benzyl N-(oxan-3-yl)carbamate be obtained, the following general protocol would be followed for structure determination.
A generalized workflow for single-crystal X-ray diffraction.
Step-by-step methodology:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution: Process the collected data to obtain a set of structure factors. The initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and displacement parameters using least-squares methods.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Conclusion
While the definitive crystal structure of Benzyl N-(oxan-3-yl)carbamate remains to be determined, a wealth of information can be gleaned from comparative analysis of structurally related compounds. The anticipated non-planar conformation, driven by the steric and electronic interplay of the benzyl, carbamate, and oxane moieties, alongside the propensity for hydrogen bonding, provides a strong hypothetical framework. This guide underscores the necessity of a multi-technique approach to structural characterization. The combined application of NMR, MS, and IR spectroscopy, augmented by computational modeling, can provide a robust and detailed understanding of this molecule's structure, paving the way for its further development and application in the scientific field.
References
-
Awasthi, A., Kumar, M. S., & Singh, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1633. [Link]
-
ScienceOpen. (n.d.). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Retrieved from [Link]
-
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
-
Scirp.org. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
